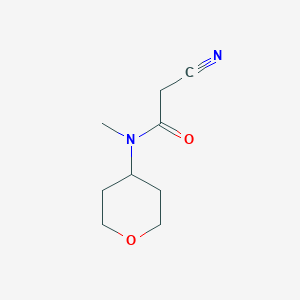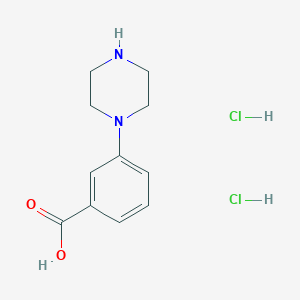
3-Piperazin-1-yl-benzoic acid dihydrochloride
Vue d'ensemble
Description
“3-Piperazin-1-yl-benzoic acid dihydrochloride” is a chemical compound with the CAS Number: 1187931-15-2 . It has a molecular weight of 279.17 and its molecular formula is C11H14N2O2.2ClH . It is a pink solid and is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-Piperazin-1-yl-benzoic acid dihydrochloride” is 1S/C11H14N2O2.2ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H,14,15);2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“3-Piperazin-1-yl-benzoic acid dihydrochloride” is a pink solid . It has a molecular weight of 279.16 and its molecular formula is C11H14N2O2.2ClH .Applications De Recherche Scientifique
Application Summary
“3-Piperazin-1-yl-benzoic acid dihydrochloride” is a compound that has been used in the synthesis of novel derivatives with potential biological activity . These derivatives have been designed and synthesized through a multi-step procedure .
Methods of Application
The structures of these derivatives were characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Results and Outcomes
The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .
Antidepressant Synthesis
Application Summary
“3-Piperazin-1-yl-benzoic acid dihydrochloride” has been used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods of Application
The synthesis of these antidepressants involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .
Results and Outcomes
These synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Antipsychotic Drug Synthesis
Application Summary
Derivatives of “3-Piperazin-1-yl-benzoic acid dihydrochloride” act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Methods of Application
The synthesis of these antipsychotic drugs involves the creation of hybrid compounds consisting of iso-thiazole and piperazine moieties .
Results and Outcomes
These synthesized antipsychotic drugs have shown potential in treating various psychological disorders .
Cytotoxic Activity
Application Summary
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives of “3-Piperazin-1-yl-benzoic acid dihydrochloride” have been synthesized and screened for their in vitro cytotoxic activity .
Methods of Application
The cytotoxic activity of these derivatives was evaluated against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) .
Results and Outcomes
The results of these evaluations could potentially lead to the development of new treatments for various types of cancer .
Antibacterial Activity
Application Summary
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These derivatives have shown antibacterial activity .
Methods of Application
The structures of these derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .
Results and Outcomes
Three of the synthesized compounds were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .
Organic Synthesis
Application Summary
“3-Piperazin-1-yl-benzoic acid dihydrochloride” is a compound useful in organic synthesis .
Methods of Application
The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “3-Piperazin-1-yl-benzoic acid dihydrochloride” can often lead to the creation of novel compounds with potential applications in various fields .
Propriétés
IUPAC Name |
3-piperazin-1-ylbenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFNQMCJUDMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-yl-benzoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



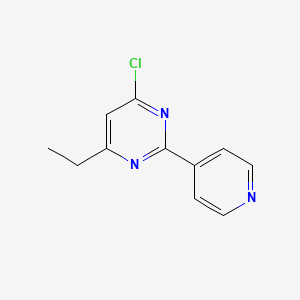
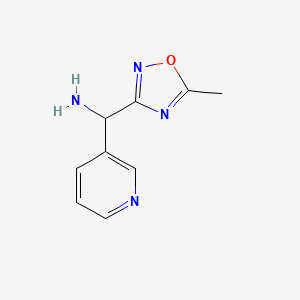
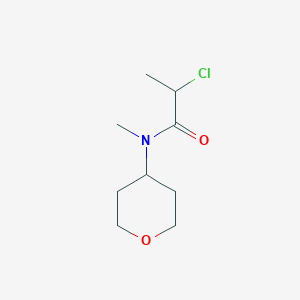
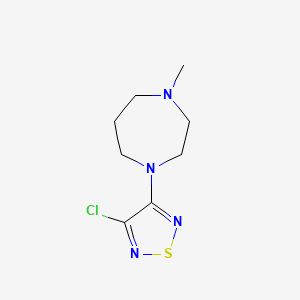
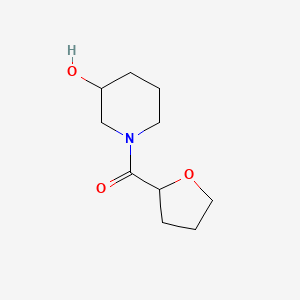
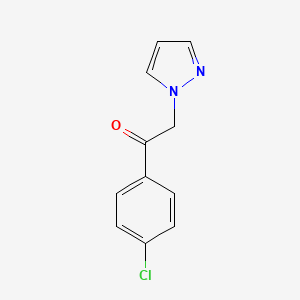

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)

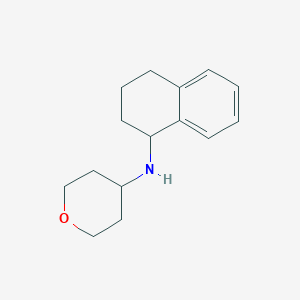
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)
